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Audience: Researchers, scientists, and drug development professionals.

Abstract
CC-671 is a potent and selective dual inhibitor of TTK (Mps1) and CDC-like kinase 2 (CLK2),

representing a novel class of therapeutic agents for cancer treatment.[1][2][3] It functions by

inhibiting the phosphorylation of direct substrates of TTK and CLK2.[4] Research has

demonstrated its efficacy as a monotherapy candidate, particularly in triple-negative breast

cancer (TNBC).[4][5] Furthermore, CC-671 has been identified as an effective reversal agent

for ABCG2-mediated multidrug resistance (MDR) in cancer cells, enhancing the efficacy of

existing chemotherapeutic drugs.[1][3] These application notes provide detailed protocols for

utilizing CC-671 in cell culture experiments to assess its anti-proliferative, pro-apoptotic, and

MDR-reversing activities.

Mechanism of Action: Dual TTK/CLK2 Inhibition
CC-671 exerts its therapeutic effects by simultaneously inhibiting two key kinases:

TTK (Mps1 - Monopolar spindle 1): A critical component of the spindle assembly checkpoint

(SAC), ensuring proper chromosome segregation during mitosis. Inhibition of TTK can lead

to mitotic errors and ultimately, cell death.

CLK2 (CDC-like kinase 2): Involved in the regulation of RNA splicing by phosphorylating

serine/arginine-rich (SR) proteins.
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By inhibiting TTK and CLK2, CC-671 disrupts essential cellular processes, including cell cycle

progression and RNA processing, leading to potent anti-proliferative effects and the induction of

apoptosis.[5] In some cell lines, CC-671 treatment accelerates mitotic exit, while in others, it

causes a mitotic block at concentrations below 1 µM.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b606530?utm_src=pdf-body
https://aacrjournals.org/mct/article/17/1_Supplement/A043/236707/Abstract-A043-Identification-of-a-patient
https://www.benchchem.com/product/b606530?utm_src=pdf-body
https://aacrjournals.org/mct/article/17/1_Supplement/A043/236707/Abstract-A043-Identification-of-a-patient
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Action

Target Kinases

Direct Substrates

Cellular Processes

Cellular Outcomes

CC-671

TTK (Mps1)

 inhibits

CLK2

 inhibits

KNL1

 phosphorylates

SR Proteins (e.g., SRp75)

 phosphorylates

Mitotic Checkpoint Control

 regulates

RNA Splicing

 regulates

Apoptosis

 disruption leads to

Inhibition of Proliferation

 leads to  leads to

Click to download full resolution via product page

Caption: Mechanism of action of CC-671 as a dual TTK/CLK2 inhibitor.
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Quantitative Data Summary
The anti-proliferative activity of CC-671 has been evaluated across a broad panel of cancer cell

lines. Its potency varies, with certain cancer subtypes showing high sensitivity.

Table 1: Anti-proliferative Activity of CC-671 in Breast Cancer Cell Lines

Cell Line Type Sensitivity Profile IC50 Values Reference

Various Breast
Cancer

14 out of 49 cell
lines highly
sensitive

< 100 nM [5]

Various Breast Cancer
21 out of 49 cell lines

resistant
> 10 µM [5]

Triple-Negative

(TNBC)

Significantly more

sensitive than non-

TNBC

Not specified [5]

| TNBC (Mesenchymal, BL1) | More sensitive subtypes | Not specified |[5] |

Table 2: Reversal of Multidrug Resistance by CC-671

Cell Line
Chemotherape
utic Agent

CC-671
Concentration

Effect Reference

NCI-
H460/MX20

Mitoxantrone,
Topotecan

Concentration-
dependent

Sensitizes
resistant cells

[3]

| NCI-H460 | Mitoxantrone, Topotecan | Not specified | No effect on sensitive cells |[3] |

Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol determines the effect of CC-671 on cell viability by measuring the metabolic

activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6][7]
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Workflow Diagram: MTT Assay

MTT Assay Workflow

1. Seed Cells
Seed 5,000-6,000 cells/well

in a 96-well plate.

2. Incubate Overnight
Allow cells to attach.

3. Treat with CC-671
Add various concentrations of CC-671.

Incubate for 72 hours.

4. Add MTT Reagent
Add 10 µL of MTT solution (5 mg/mL).

Incubate for 4 hours at 37°C.

5. Solubilize Formazan
Add 100 µL of DMSO or solubilization buffer.

6. Measure Absorbance
Read absorbance at 570 nm using a

microplate reader.

7. Data Analysis
Calculate cell viability and IC50 values.
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Caption: General workflow for determining cell viability using the MTT assay.

Protocol Steps:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–6,000 cells per well in 100

µL of culture medium.[8] Incubate overnight at 37°C with 5% CO₂ to allow for cell

attachment.[8]

Compound Preparation: Prepare a stock solution of CC-671 in DMSO. Create a series of

dilutions in culture medium to achieve the desired final concentrations.

Cell Treatment: Remove the old medium and add 100 µL of medium containing the various

concentrations of CC-671 or vehicle control (DMSO) to the respective wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[8]

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final

concentration of 0.5 mg/mL.[7]

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to

metabolize the MTT into formazan crystals.[8]

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.[8] Mix gently by pipetting.

Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

[7][8]

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells

and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)
This assay quantifies the number of apoptotic cells following treatment with CC-671. In early

apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be

detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is used as a

counterstain to identify necrotic or late apoptotic cells.[9][10]
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Workflow Diagram: Apoptosis Assay

Annexin V Apoptosis Assay Workflow

1. Cell Treatment
Treat cells with CC-671 for the

desired duration (e.g., 48h).

2. Harvest Cells
Collect both adherent and floating cells.

Wash twice with cold PBS.

3. Resuspend Cells
Resuspend cell pellet in 1X Annexin V

Binding Buffer at 1x10^6 cells/mL.

4. Staining
Add 5 µL of Annexin V-FITC and

1-2 µL of PI solution to 100 µL of cell suspension.

5. Incubation
Incubate for 15 minutes at room temperature

in the dark.

6. Dilution
Add 400 µL of 1X Binding Buffer to

each sample.

7. Flow Cytometry
Analyze samples by flow cytometry

within 1 hour.
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Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

Protocol Steps:

Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in a T25 flask or 6-well plate

and treat with the desired concentration of CC-671 for a specified time (e.g., 48 hours).[9]

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use

trypsin to detach them. Combine all cells from each sample.

Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes.[11][12] Discard the

supernatant and wash the cells twice with ice-cold PBS.

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration

of approximately 1 x 10⁶ cells/mL.[10]

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of a fluorochrome-

conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.[10]

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.[10]

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and

analyze immediately by flow cytometry.[10] Healthy cells will be Annexin V and PI negative,

early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic

cells will be positive for both.[9]

Western Blotting
Western blotting is used to detect changes in the expression or phosphorylation status of

specific proteins in response to CC-671 treatment. This can be used to confirm the inhibition of

TTK and CLK2 downstream targets or to analyze markers of apoptosis (e.g., cleaved PARP,

Caspase-3).

Workflow Diagram: Western Blotting
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Western Blotting Workflow

1. Cell Lysis
Treat cells with CC-671, then lyse with

RIPA or SDS sample buffer.

2. Protein Quantification
Determine protein concentration

(e.g., BCA assay).

3. SDS-PAGE
Load 20-30 µg of protein per lane and

separate by gel electrophoresis.

4. Protein Transfer
Transfer separated proteins from the

gel to a PVDF or nitrocellulose membrane.

5. Blocking
Incubate membrane in blocking buffer

(e.g., 5% nonfat milk in TBST) for 1 hour.

6. Antibody Incubation
Incubate with primary antibody overnight at 4°C,

then with HRP-conjugated secondary antibody for 1 hour.

7. Detection
Add ECL chemiluminescence substrate and

visualize protein bands using an imager.
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Caption: A standard workflow for protein analysis using Western Blot.
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Protocol Steps:

Sample Preparation:

Treat cells with CC-671 for the desired time.

Wash cells with ice-cold PBS.[13]

Lyse cells by adding 1X SDS sample buffer or RIPA buffer.[13][14] Scrape the cells and

transfer the lysate to a microcentrifuge tube.[13]

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[13][14]

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay to ensure equal loading.

Gel Electrophoresis:

Denature 20-30 µg of protein from each sample by boiling at 95-100°C for 5 minutes in

Laemmli sample buffer.[14]

Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

[13]

Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane

via electroblotting.[13]

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5%

nonfat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[14][15]

Antibody Incubation:

Incubate the membrane with the primary antibody (diluted in blocking buffer as per

manufacturer's recommendation) overnight at 4°C with gentle agitation.[13][16]

Wash the membrane three times for 5 minutes each with TBST.[13][16]
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[13][14]

Detection:

Wash the membrane again three times for 5 minutes each with TBST.[13]

Apply an ECL (Enhanced Chemiluminescence) detection reagent and capture the signal

using an imaging system.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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